![molecular formula C21H22ClNO2 B13770498 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride CAS No. 69766-48-9](/img/structure/B13770498.png)
1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
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Overview
Description
1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride is a complex organic compound that features a bicyclic structure fused with a fluorene moiety
Preparation Methods
The synthesis of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The esterification of the carboxylic acid with the azabicyclooctanol involves:
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Activation of the carboxylic acid :
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Reaction with azabicyclooctanol :
Quaternization and Counterion Formation
The azabicyclooctanol is quaternized to introduce a cationic nitrogen center:
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Reagents : Methyl iodide (CH₃I), lithium diisopropylamide (LDA).
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Conditions : Stirring at 0–5°C, followed by overnight reaction at room temperature .
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Product : The quaternary ammonium salt (1-azoniabicyclo[3.2.1]octan-6-yl ester) with chloride as the counterion.
Key Reaction Steps in a Nutshell
Reaction Step | Reagents | Conditions | Product |
---|---|---|---|
1. Acyl chloride formation | Oxalyl chloride, DMF, chloroform | Stir at 0°C, room temp, evaporation | 9H-fluorene-9-carbonyl chloride |
2. Esterification | 1-azabicyclo[3.2.1]octan-6-ol, triethylamine, MAP | Reflux in chloroform for 1 hour | Esters (before quaternization) |
3. Quaternization | CH₃I, LDA | 0–5°C, then room temp overnight | Quaternary ammonium salt (chloride) |
Grignard Reactions
Some synthesis routes involve Grignard reagents for functionalization:
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Reagents : Phenylmagnesium bromide (C₆H₅MgBr), THF.
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Conditions : Stirring at −70°C, followed by warming to room temp .
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Product : Functionalized derivatives (e.g., phenyl-substituted esters).
Purification and Isolation
Final products are typically purified via:
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Extraction : Solvent partitioning (e.g., chloroform/water).
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Crystallization : Using solvents like ethanol or diethyl ether .
Biological Relevance of Reactivity
The compound’s reactivity is critical for its biological activity, particularly in muscarinic receptor modulation. Its ester group facilitates interaction with neurotransmitter systems, while the quaternary ammonium center enhances ion-channel targeting .
Scientific Research Applications
Potential Applications
This compound has potential applications in pharmacological research due to its ability to interact with muscarinic acetylcholine receptors, influencing signaling pathways associated with neurotransmission. Research indicates that derivatives of bicyclic compounds can act as potent antagonists at these receptors, potentially influencing neurological pathways and offering therapeutic benefits in conditions like asthma and other cholinergic system disorders.
Structural Similarities
Several compounds share structural similarities with 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:
- 9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane Features a similar bicyclic structure, with a hydroxy group introducing additional reactivity.
- 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane A related bicyclic derivative with a different bicyclic framework that affects receptor binding.
- Quinuclidine derivatives Contains a quinuclidine structure and is known for strong interactions with muscarinic receptors.
These compounds highlight the unique structural features of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride while demonstrating varied biological activities and potential applications in medicinal chemistry.
Data Table
Compound Name | Structure | Unique Features |
---|---|---|
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane | Similar bicyclic structure | Hydroxy group introduces additional reactivity |
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane | Related bicyclic derivative | Different bicyclic framework affecting receptor binding |
Quinuclidine derivatives | Contains quinuclidine structure | Known for strong interactions with muscarinic receptors |
Mechanism of Action
The mechanism of action of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-azoniabicyclo[321]octan-6-yl 9H-fluorene-9-carboxylate;chloride can be compared with other similar compounds, such as 1-azabicyclo[321]octan-6-ol and other azabicyclo compounds
Biological Activity
1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride is a complex organic compound with a unique bicyclic structure and quaternary ammonium characteristics. It has garnered attention for its significant biological activity, particularly in relation to muscarinic acetylcholine receptors (mAChRs), which are pivotal in various neurological functions.
Structure and Properties
The compound consists of a bicyclo[3.2.1]octane framework linked to a 9H-fluorene moiety via a carboxylate group, with the chloride ion acting as a stabilizing counterion for the positively charged nitrogen atom.
Property | Value |
---|---|
Molecular Formula | C21H22ClNO2 |
Molecular Weight | 355.858 g/mol |
CAS Number | 69766-48-9 |
Research indicates that 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride primarily interacts with mAChRs, influencing neurotransmission pathways. These receptors are involved in various physiological processes, including muscle contraction, glandular secretion, and modulation of neurotransmitter release.
Interaction with Muscarinic Receptors
The compound has been shown to act as a potent antagonist at mAChRs, which may lead to therapeutic applications in conditions such as asthma and other cholinergic system disorders . The structural similarity to other bicyclic compounds allows it to modulate receptor activity effectively.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Neurological Effects
- Antagonistic Action : It exhibits antagonistic properties at mAChRs, potentially affecting cognitive functions and muscle control.
- Therapeutic Potential : Its ability to modulate cholinergic signaling suggests possible applications in treating neurological disorders.
Pharmacological Applications
Studies have highlighted its potential use in:
- Asthma Treatment : By inhibiting bronchoconstriction through mAChR antagonism.
- Neuropharmacology : As a research tool for studying cholinergic pathways and developing new drugs targeting mAChRs.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:
- Study on Muscarinic Antagonists : A comparative analysis of various muscarinic antagonists demonstrated that compounds with similar bicyclic structures exhibited significant receptor binding affinity and selectivity .
- Therapeutic Efficacy in Animal Models : Preclinical trials indicated that derivatives of bicyclic compounds could effectively reduce symptoms in models of asthma and other respiratory conditions .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane | Similar bicyclic structure | Hydroxy group introduces additional reactivity |
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane | Related bicyclic derivative | Different framework affecting receptor binding |
Quinuclidine derivatives | Contains quinuclidine structure | Known for strong interactions with muscarinic receptors |
Properties
CAS No. |
69766-48-9 |
---|---|
Molecular Formula |
C21H22ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H |
InChI Key |
TVLGALHNALMDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-] |
Origin of Product |
United States |
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